molecular formula C8H12N4O B12085910 4-Amino-N-propylpyrimidine-5-carboxamide

4-Amino-N-propylpyrimidine-5-carboxamide

Cat. No.: B12085910
M. Wt: 180.21 g/mol
InChI Key: FCFCLIYZMWHUGQ-UHFFFAOYSA-N
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Description

4-Amino-N-propylpyrimidine-5-carboxamide is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-propylpyrimidine-5-carboxamide typically involves the reaction of appropriate pyrimidine derivatives with propylamine. One common method includes the nucleophilic substitution of a halogenated pyrimidine with propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of -78°C to room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-propylpyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Amidation: Various amides with potential biological activities.

Scientific Research Applications

4-Amino-N-propylpyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-N-propylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 4-Amino-N-propylpyrimidine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

4-amino-N-propylpyrimidine-5-carboxamide

InChI

InChI=1S/C8H12N4O/c1-2-3-11-8(13)6-4-10-5-12-7(6)9/h4-5H,2-3H2,1H3,(H,11,13)(H2,9,10,12)

InChI Key

FCFCLIYZMWHUGQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CN=CN=C1N

Origin of Product

United States

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